molecular formula C8H12N4O5 B1672306 Fazarabin CAS No. 65886-71-7

Fazarabin

Katalognummer: B1672306
CAS-Nummer: 65886-71-7
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: NMUSYJAQQFHJEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fazarabin, auch bekannt als Arabinofuranosyl-5-azacytosin, ist ein synthetisches Pyrimidinnukleosid. Es kombiniert den Arabinose-Zucker von Cytosinarabinosid mit der Triazinbase von 5-Azacytidin. Diese Verbindung hat Aktivität gegen eine Vielzahl von humanen soliden Tumor-Xenograften gezeigt, einschließlich Darm-, Lungen- und Brustkrebs .

Wirkmechanismus

Target of Action

Fazarabine primarily targets DNA methyltransferase , an important enzyme involved in the epigenetic process that regulates gene expression in mammals . This enzyme plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer .

Mode of Action

The mode of action of Fazarabine is mediated through its incorporation into DNA and inhibition of DNA synthesis . It is a synthetic analogue of cytosine arabinoside and 5-azacytidine, incorporating structural features of both compounds .

Biochemical Pathways

Fazarabine affects the DNA methylation pathway . Abnormal DNA methylation in a tumor cell is manifested in three aspects :

Result of Action

Fazarabine has demonstrated a broad spectrum of antitumor activity in experimental models including P388 and L1210 cell lines . In clinical trials, the response rates were low and the drug development has been discontinued . The dose-limiting toxicity was reversible granulocytopenia and thrombocytopenia .

Action Environment

The action, efficacy, and stability of Fazarabine can be influenced by environmental factors. For instance, the spontaneous degradation of Fazarabine in aqueous media suggests that the stability of the drug could be affected by the pH and temperature of the environment . Furthermore, the ability of Fazarabine to cross the blood-brain barrier indicates that it can act in different physiological environments .

Vorbereitungsmethoden

Fazarabin wird synthetisiert, indem der Arabinose-Zucker von Cytosinarabinosid mit der Triazinbase von 5-Azacytidin kombiniert wird. Der Syntheseweg beinhaltet die Bildung einer N-glykosidischen Bindung zwischen dem Arabinose-Zucker und der Triazinbase. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Desoxycytidinkinase, um this compound zu seiner Triphosphatform zu phosphorylieren, die mit Thymidin um die Einlagerung in DNA konkurriert .

Analyse Chemischer Reaktionen

Fazarabin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Desoxycytidinkinase für die Phosphorylierung und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO), um die Verbindung während der Synthese zu stabilisieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-Triphosphat und andere phosphorylierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. It has been primarily investigated for its potential as an anti-cancer agent due to its unique mechanism of action involving DNA methylation inhibition and its activity against various human solid tumors.

Fazarabine functions as a DNA methyltransferase inhibitor (DNMTi), which plays a crucial role in the regulation of gene expression through DNA methylation. The inhibition of DNMTs can enhance tumor antigen presentation and improve the immune response against tumors by:

  • Promoting the expression of tumor-associated antigens (TAA)
  • Enhancing cytotoxic T lymphocyte (CTL) function
  • Modulating immunosuppressive cells

These mechanisms make fazarabine a candidate for combination therapies aimed at improving anti-tumor immunity .

Efficacy in Cancer Treatment

Fazarabine has shown varying levels of efficacy in clinical trials:

  • Phase II Trials : A study involving patients with refractory metastatic colon cancer reported no objective clinical responses; however, one patient experienced stabilization of liver metastases for seven months . The drug was administered via continuous infusion, with neutropenia being the primary toxicity observed.
  • Non-Small Cell Lung Cancer : Another Phase II trial indicated that fazarabine demonstrated no significant activity in patients with metastatic non-small cell lung cancer, suggesting limited effectiveness in this population .

Preclinical Studies

In preclinical models, fazarabine has exhibited activity against several human solid tumor xenografts, including colon, lung, and breast cancers. Its performance was noted to be superior to its parent compounds, such as cytosine arabinoside and 5-azacytidine .

Case Studies

A notable case involved a patient with advanced colon cancer who received fazarabine. Despite the lack of overall clinical responses in the trial, this individual maintained stable disease for an extended period, highlighting the potential for individualized responses to treatment .

Toxicity Profile

The primary toxicity associated with fazarabine is neutropenia, which was consistent across various studies. Other common side effects such as thrombocytopenia, nausea, vomiting, and stomatitis were notably absent or minimal. This narrow toxicity profile suggests that fazarabine may be suitable for combination therapies with hematopoietic growth factors to mitigate myelosuppression .

Summary of Clinical Findings

Study TypePopulationKey Findings
Phase II Colon Cancer18 patientsNo objective responses; 1 patient stabilized liver metastases for 7 months
Phase II Lung CancerPatients with metastatic NSCLCNo demonstrable activity observed
Preclinical ModelsVarious solid tumorsActivity against colon, lung, and breast cancers; better than parent compounds

Eigenschaften

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859335
Record name 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-67-2, 65886-71-7
Record name 5-azacytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FAZARABINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fazarabine
Reactant of Route 2
Fazarabine
Reactant of Route 3
Fazarabine
Reactant of Route 4
Fazarabine
Reactant of Route 5
Fazarabine
Reactant of Route 6
Fazarabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.